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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research landscape
for MORF-057, a novel oral small molecule inhibitor of a4f7 integrin, for the treatment of
Inflammatory Bowel Diseases (IBD). The focus is on its mechanism of action, clinical trial data
as a monotherapy, and the scientific rationale for its investigation in combination with other IBD
therapies. While clinical data for MORF-057 in combination therapy is not yet publicly available,
this document outlines the basis for such research and provides exemplary protocols for key
experimental assessments.

Mechanism of Action of MORF-057

MORF-057 is a selective, orally administered small molecule that targets the a4p7 integrin.[1]
[2] This integrin is expressed on the surface of a subset of lymphocytes and plays a crucial role
in their migration from the bloodstream into the intestinal mucosal tissues.[3] In IBD, an
overabundance of these inflammatory cells in the gut contributes to chronic inflammation and
tissue damage.[4] MORF-057 blocks the interaction between a47 and its ligand, the Mucosal
Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the
endothelial cells of gut-associated lymphoid tissue.[3][5] By inhibiting this interaction, MORF-
057 is designed to reduce the infiltration of inflammatory lymphocytes into the gut, thereby
controlling inflammation.[6][7] This targeted approach is similar to the approved monoclonal
antibody, vedolizumab, but with the advantage of oral administration.[3][5]
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Caption: Mechanism of Action of MORF-057.

Rationale for Combination Therapy

The multifaceted nature of IBD pathogenesis suggests that targeting multiple inflammatory
pathways simultaneously may lead to improved efficacy, especially in patients with severe or
refractory disease. A promising combination strategy currently under investigation is the co-
administration of MORF-057 with mirikizumab.

Mirikizumab is a monoclonal antibody that targets the p19 subunit of interleukin-23 (IL-23), a
key cytokine in a distinct inflammatory pathway implicated in IBD. By neutralizing IL-23,
mirikizumab inhibits the production of pro-inflammatory cytokines like IL-17 and IL-22.

The combination of MORF-057 and mirikizumab offers a dual-pronged approach:

 MORF-057: Reduces the trafficking of inflammatory cells into the gut.
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o Mirikizumab: Suppresses the activation and proliferation of pathogenic T-cells within the gut

tissue.

This complementary action could potentially lead to deeper and more durable remission. A
Phase 2 clinical trial, TOPAZ-UC (NCT07186101), has been initiated to evaluate the efficacy
and safety of MORF-057 co-administered with mirikizumab in adults with moderately to

severely active ulcerative colitis.[6][8]
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Caption: Rationale for MORF-057 and Mirikizumab Combination.

Quantitative Data from Clinical Trials (Monotherapy)

The following tables summarize the key efficacy and safety data from the Phase 2a EMERALD-
1 trial, which evaluated MORF-057 as a monotherapy in adults with moderately to severe

ulcerative colitis.

Table 1: Efficacy Outcomes of MORF-057 in the EMERALD-1 Trial (Week 12)
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Endpoint

Result

Citation

Endoscopic Improvement

25.7% of patients

[5][6]

Clinical Response (modified

Mayo Clinic Score)

45.7% of participants

[5]16]

Clinical Remission (modified

Mayo Clinic Score)

25.7% of patients

[6]

Mean Change in Robarts
Histopathology Index (RHI)

-6.4 point reduction

[6]

RHI Remission (RHI score <3)

22.9% of participants

[9]

Table 2: Safety Profile of MORF-057 in the EMERALD-1 Trial

Safety Finding Description Citation
General Tolerability Generally well-tolerated [6]
Treatment-Emergent Serious

None reported [10]
Adverse Events

Two cases of UC exacerbation,
Grade 3 Treatment-Emergent

deemed unrelated to MORF- [6]
Adverse Events

057
Most Common Side Effects Worsening of ulcerative colitis (10]

(EMERALD-2)

symptoms and anemia

Experimental Protocols

Detailed experimental protocols for MORF-057 are proprietary. However, the following are

representative protocols for key assays based on standard methodologies used in the field to

assess the pharmacodynamics and mechanism of action of o437 integrin inhibitors.
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Caption: Key Experimental Assessment Workflow.

Protocol 1: Flow Cytometry for a437 Receptor
Occupancy on PBMCs

Objective: To quantify the percentage of o437 integrin on the surface of peripheral blood
mononuclear cells (PBMCs) that is occupied by MORF-057.

Materials:

¢ Whole blood collected in sodium heparin tubes

e Ficoll-Paque PLUS

e Phosphate-buffered saline (PBS)

e FACS Buffer (PBS + 2% FBS + 0.1% sodium azide)
¢ Fluorochrome-conjugated antibodies:

o Anti-CD45 (pan-leukocyte marker)
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[e]

Anti-CD3 (T-cell marker)

(¢]

Anti-CD4 (Helper T-cell marker)

[¢]

Anti-B7-PE (clone FIB504, recognizes total 37)

[¢]

Anti-a4B37-APC (clone Act-1, recognizes unoccupied a437)

e Fc Block (e.g., Human TruStain FcX™)
o Fixable Viability Dye

e Flow cytometer

Procedure:

o PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over
Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature
with the brake off. d. Aspirate the upper layer and carefully collect the mononuclear cell layer
at the plasma-Ficoll interface. e. Wash the collected cells twice with PBS.

e Staining: a. Resuspend 1x10"6 PBMCs in 100 pL of FACS buffer. b. Add Fc Block and
incubate for 10 minutes at 4°C. c. Add the cocktail of surface antibodies (Anti-CD45, -CD3, -
CD4, -B7, and -a4[37) at pre-titrated concentrations. d. Incubate for 30 minutes at 4°C in the
dark. e. Wash cells twice with 2 mL of FACS buffer. f. Resuspend cells in 100 pL of FACS
buffer and add Fixable Viability Dye according to the manufacturer's instructions. g. Incubate
for 15 minutes at 4°C in the dark. h. Wash cells and resuspend in 300 pL of FACS buffer for
acquisition.

o Data Acquisition and Analysis: a. Acquire samples on a calibrated flow cytometer. b. Gate on
live, single CD45+ lymphocytes, followed by CD3+CD4+ T-cells. c. Within the CD4+ T-cell
population, determine the percentage of cells positive for total 7 and the percentage
positive for unoccupied a4p7 (Act-1). d. Calculation of Receptor Occupancy (RO): RO (%) =
[1 - (MFI of Act-1 in treated sample / MFI of Act-1 in pre-dose or placebo sample)] x 100

Protocol 2: Lymphocyte Adhesion Assay to MAdCAM-1
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Objective: To assess the ability of MORF-057 to block the adhesion of a437-expressing
lymphocytes to immobilized MAdCAM-1 in vitro.

Materials:

e 0a4p7-expressing cell line (e.g., RPMI 8866)

e Recombinant human MAdCAM-1/Fc Chimera
e 96-well high-binding microplates

e Bovine Serum Albumin (BSA)

¢ Calcein-AM (fluorescent cell dye)

o Assay Buffer (e.g., HBSS with 1 mM MnCI2)
» MORF-057 at various concentrations

» Plate reader with fluorescence detection
Procedure:

o Plate Coating: a. Coat wells of a 96-well plate with 1 pug/mL of recombinant human
MAdCAM-1 in PBS overnight at 4°C. b. Wash wells three times with PBS. c. Block non-
specific binding by incubating with 1% BSA in PBS for 2 hours at room temperature. d. Wash
wells three times with PBS.

o Cell Preparation and Treatment: a. Label RPMI 8866 cells with Calcein-AM according to the
manufacturer's protocol. b. Resuspend labeled cells in Assay Buffer. c. In a separate plate,
pre-incubate the cells with serial dilutions of MORF-057 or vehicle control for 30 minutes at
37°C.

o Adhesion Assay: a. Add 1x10"5 treated cells to each MAdCAM-1-coated well. b. Centrifuge
the plate at 100 x g for 1 minute to synchronize cell contact with the bottom of the well. c.
Incubate for 30 minutes at 37°C. d. Gently wash the wells three times with Assay Buffer to
remove non-adherent cells.
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e Quantification: a. Add 100 pL of Assay Buffer to each well. b. Measure the fluorescence of
adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm). c. Calculate the
percentage of inhibition of adhesion for each MORF-057 concentration compared to the
vehicle control.

Protocol 3: Histological Scoring of Intestinal Biopsies
(Robarts Histopathology Index - RHI)

Objective: To provide a standardized method for assessing histological disease activity in
ulcerative colitis biopsies.

Materials:

o Formalin-fixed, paraffin-embedded (FFPE) intestinal biopsy tissue
e Microtome

e Glass slides

o Hematoxylin and Eosin (H&E) staining reagents

 Light microscope

RHI scoring sheet
Procedure:

o Slide Preparation: a. Section FFPE blocks at 4-5 um thickness. b. Mount sections on glass
slides. c. Perform standard H&E staining.

o Histopathological Assessment: A qualified pathologist, blinded to treatment allocation, should
evaluate the slides based on the four criteria of the Robarts Histopathology Index.

e RHI Scoring Criteria:
o Chronic Inflammatory Infiltrate (0-3):

= 0: Normal cellularity
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= 1: Mildly increased cellularity

» 2: Moderately increased cellularity

» 3: Severely increased cellularity

o Lamina Propria Neutrophils (0-3):

0: None

1: 1-5 neutrophils per high-power field (HPF)

2: 6-20 neutrophils per HPF

3: >20 neutrophils per HPF

o Neutrophils in Epithelium (0-3):

0: None

1: 1-5 neutrophils per 100 epithelial cells

2: 6-20 neutrophils per 100 epithelial cells

3: >20 neutrophils per 100 epithelial cells

o Epithelial Injury/Erosion/Ulceration (0-3):

0: No injury

1: Mild epithelial injury (e.g., mucin depletion, mild architectural distortion)

2: Moderate injury (e.g., cryptitis, crypt abscesses, erosions)

3: Severe injury (ulceration)

o Total Score Calculation: a. Sum the scores for each of the four features. b. The total RHI
score ranges from 0 (no activity) to 12 (severe activity). c. Histological remission is often
defined as an RHI score <3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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